A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step methodology for the synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic scaffold for drug discovery. The outlined synthetic pathway is a robust and efficient three-step process commencing from the commercially available starting material, diethyl piperidine-4,4-dicarboxylate. This document includes detailed experimental protocols, tabulated quantitative data for each reaction, and a visual representation of the synthetic workflow.
The synthesis of spirocyclic systems, particularly those incorporating strained rings like oxetanes, is of significant interest in medicinal chemistry. The 2-oxa-6-azaspiro[3.5]nonane core provides a unique three-dimensional architecture that can effectively explore chemical space and offer novel intellectual property positions in drug design. The incorporation of an oxetane moiety can also improve physicochemical properties such as solubility and metabolic stability.
Synthetic Pathway Overview
The synthesis proceeds through three key transformations:
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N-Boc Protection: The secondary amine of diethyl piperidine-4,4-dicarboxylate is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
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Reduction of Di-ester to Diol: The two ester functionalities are reduced to primary alcohols using a powerful reducing agent to form the key 1,3-diol intermediate.
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Oxetane Ring Formation: The crucial oxetane ring is constructed via an intramolecular Williamson ether synthesis, proceeding through a mono-tosylated intermediate.
Experimental Workflow
Caption: Synthetic workflow for Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1 | N-Boc Protection | Diethyl piperidine-4,4-dicarboxylate | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | 329.41 | ~95 | >98 |
| 2 | Reduction | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | 245.32 | ~85 | >97 |
| 3 | Oxetane Formation | Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | 227.30 | ~70 | >98 |
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
Reaction:
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Diethyl piperidine-4,4-dicarboxylate + Di-tert-butyl dicarbonate → Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
Materials:
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Diethyl piperidine-4,4-dicarboxylate
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of diethyl piperidine-4,4-dicarboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate as a colorless oil.
Step 2: Synthesis of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Reaction:
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Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate + Lithium aluminum hydride → Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Materials:
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Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium sulfate solution or Rochelle's salt solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting mixture vigorously at room temperature for 1 hour, until a granular precipitate is formed.
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Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a white solid.
Step 3: Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Reaction:
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Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate → Tert-butyl 4-((tosyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate → Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
This transformation is best performed in a two-step, one-pot procedure to favor the formation of the strained oxetane ring.[1][2]
Materials:
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Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) (catalytic)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (10 volumes) and cool to 0 °C.
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Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C for 4-6 hours, monitoring the formation of the mono-tosylated intermediate by TLC or LC-MS.
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Once the formation of the mono-tosylate is maximized, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
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Monitor the cyclization to the oxetane by TLC or LC-MS.
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Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
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Extract the mixture with ethyl acetate (3 x 10 volumes).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a white solid or colorless oil.
